molecular formula C19H14O4 B2505460 (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl acetate CAS No. 622358-48-9

(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl acetate

Cat. No.: B2505460
CAS No.: 622358-48-9
M. Wt: 306.317
InChI Key: DHSKFRCZUMITMG-WIXUPIFPSA-N
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Description

(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl acetate is a complex organic compound with a unique structure that includes a benzofuran ring, a phenylallylidene group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl acetate typically involves multiple steps One common method includes the condensation of 2-hydroxybenzaldehyde with phenylacetic acid to form the benzofuran coreThe reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of various enzymes involved in oxidation and reduction reactions .

Medicine

It can be used in the synthesis of drugs targeting specific enzymes or receptors .

Industry

Industrially, this compound can be used in the production of fine chemicals and as a precursor for the synthesis of advanced materials. Its versatility makes it valuable in various industrial processes .

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural configuration. It can bind to the active site of enzymes, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-oxo-2-((Z)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl acetate
  • (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl propionate
  • (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl butyrate

Uniqueness

The uniqueness of (Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl acetate lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and interaction profiles, making it a valuable tool for research and industrial applications .

Properties

IUPAC Name

[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c1-13(20)22-15-10-11-16-18(12-15)23-17(19(16)21)9-5-8-14-6-3-2-4-7-14/h2-12H,1H3/b8-5+,17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSKFRCZUMITMG-WIXUPIFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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